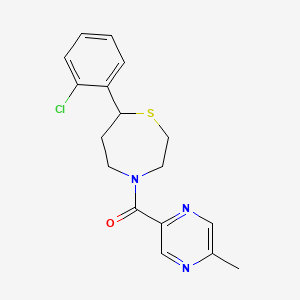

![molecular formula C23H20ClN3O3S B2736917 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1261017-69-9](/img/structure/B2736917.png)

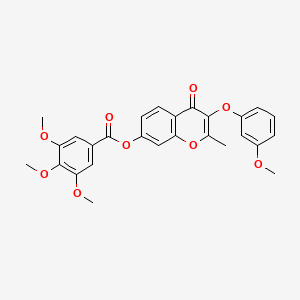

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another common method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines can vary widely depending on the specific substituents present on the molecule. Common reactions include various types of cyclizations and condensations .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research into thieno[3,2-d]pyrimidine derivatives has shown that these compounds possess significant antimicrobial properties. For instance, the synthesis of novel thiazolidinone and acetidinone derivatives has been explored for their antimicrobial activity against a range of microorganisms. The antimicrobial efficacy of these compounds underscores their potential in addressing bacterial and fungal infections (Mistry, Desai, & Intwala, 2009).

Anti-inflammatory and Antitumor Activities

The search for new medicinal compounds has led to the synthesis of thienopyrimidine derivatives with noted anti-inflammatory and antitumor activities. For example, a study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed compounds that exhibited potent anticancer activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116. This research indicates the potential of these compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).

Synthesis and Structural Analysis

The design and synthesis of these compounds involve complex chemical processes, including reactions of acetoacetic ester with various reagents in the presence of catalysts like K2CO3 or EtONa. Studies detailing the synthesis process provide insights into the structural and molecular characteristics of the compounds, which are crucial for understanding their biological activities. For instance, research on the facile synthesis of 2-substituted thieno[3′,2′-5,6]-pyrido[4,3-d]pyrimidin-4(3H)-ones offers valuable information on the molecular framework of these compounds, essential for further drug development (Liu et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3S/c1-13-9-14(2)20(15(3)10-13)25-19(28)12-26-18-7-8-31-21(18)22(29)27(23(26)30)17-6-4-5-16(24)11-17/h4-11,18,21H,12H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGOYZCHIJXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

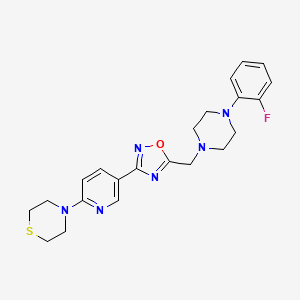

![1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2736834.png)

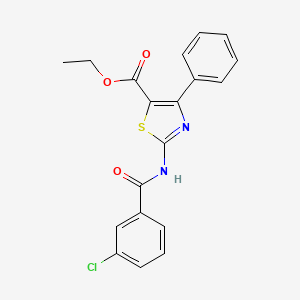

![methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B2736837.png)

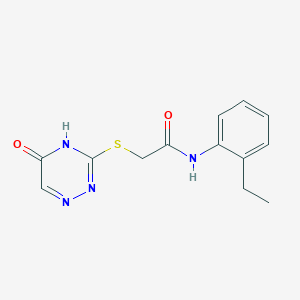

![4-[(4-Fluorophenyl)methyl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)

![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2736849.png)

![6-[(3-Chlorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2736851.png)

![1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2736852.png)

![6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2736854.png)